5-(Methoxymethyl)pyridine-3-boronic acid pinacol ester
Overview
Description
5-(Methoxymethyl)pyridine-3-boronic acid pinacol ester is a boronic ester derivative that has gained attention in the field of organic chemistry due to its versatility and utility in various chemical reactions. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further modified with a methoxymethyl group. The pinacol ester moiety enhances the stability and reactivity of the boronic acid group, making it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxymethyl)pyridine-3-boronic acid pinacol ester typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-(Methoxymethyl)pyridine, which serves as the core structure.
Borylation: The pyridine derivative undergoes a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Pinacol Ester Formation: The resulting boronic acid intermediate is then treated with pinacol to form the pinacol ester. This step is usually performed under mild conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, leading to higher efficiency and consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
5-(Methoxymethyl)pyridine-3-boronic acid pinacol ester is known to undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol or ketone, depending on the reaction conditions.
Substitution: The methoxymethyl group can undergo nucleophilic substitution reactions, allowing for further functionalization of the pyridine ring.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Alcohols or ketones.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
5-(Methoxymethyl)pyridine-3-boronic acid pinacol ester has a wide range of applications in scientific research:
Biology: The compound is employed in the development of fluorescent probes and sensors for biological imaging and detection.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting enzymes and receptors.
Industry: The compound is utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 5-(Methoxymethyl)pyridine-3-boronic acid pinacol ester is primarily based on its ability to participate in cross-coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the electron-donating methoxymethyl group, which enhances the reactivity of the pyridine ring.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-3-pyridineboronic acid pinacol ester: Similar structure but lacks the methoxymethyl group.
Pyridine-4-boronic acid pinacol ester: Different position of the boronic acid group on the pyridine ring.
3-Methoxy-5-(pinacolboranato)pyridine: Similar structure but different substitution pattern.
Uniqueness
5-(Methoxymethyl)pyridine-3-boronic acid pinacol ester stands out due to the presence of the methoxymethyl group, which provides unique electronic and steric properties. This modification enhances its reactivity and selectivity in various chemical reactions, making it a valuable reagent in synthetic chemistry.
Properties
IUPAC Name |
3-(methoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3/c1-12(2)13(3,4)18-14(17-12)11-6-10(9-16-5)7-15-8-11/h6-8H,9H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUZCEBLLIWKEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694387 | |
Record name | 3-(Methoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1174766-05-2 | |
Record name | 3-(Methoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.